molecular formula C17H20ClNO3 B214958 2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol

2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol

Cat. No. B214958
M. Wt: 321.8 g/mol
InChI Key: OFSCTIORFKNTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol, also known as BCAE, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. In

Scientific Research Applications

2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol has been studied for its potential pharmacological properties, including its anti-inflammatory, antioxidant, and anti-cancer effects. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol is not fully understood, but studies suggest that it may act by inhibiting specific enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has also been found to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and increase antioxidant enzyme levels. In vivo studies have shown that this compound can reduce tumor growth and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol in lab experiments is its high yield from the synthesis method, making it a cost-effective option for large-scale studies. However, this compound is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential limitations.

Future Directions

Future research on 2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol could focus on its potential as a treatment for cancer and neurodegenerative diseases, as well as its mechanism of action and potential limitations. Additionally, studies could explore the optimal dosage and administration methods for this compound in different disease models. Overall, this compound shows promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol involves the reaction between 2-aminoethanol and 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde. The reaction is carried out in the presence of a catalyst and solvent under controlled conditions. The yield of this compound obtained from this method is high, making it a viable option for large-scale production.

properties

Molecular Formula

C17H20ClNO3

Molecular Weight

321.8 g/mol

IUPAC Name

2-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]ethanol

InChI

InChI=1S/C17H20ClNO3/c1-21-16-10-14(11-19-7-8-20)9-15(18)17(16)22-12-13-5-3-2-4-6-13/h2-6,9-10,19-20H,7-8,11-12H2,1H3

InChI Key

OFSCTIORFKNTEU-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCCO)Cl)OCC2=CC=CC=C2

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCO)Cl)OCC2=CC=CC=C2

Origin of Product

United States

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